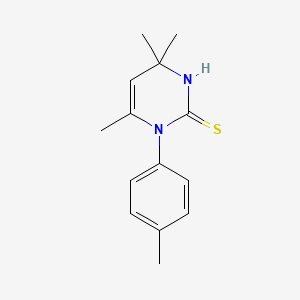![molecular formula C30H27NO7 B11664596 N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(1,3-benzodioxol-5-ylmethyl)furan-2-carboxamide](/img/structure/B11664596.png)
N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(1,3-benzodioxol-5-ylmethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzodioxol-5-il)-3-(2-metoxifenil)propil]-N-(1,3-benzodioxol-5-ilmetil)furan-2-carboxamida es un complejo compuesto orgánico conocido por sus características estructurales únicas y aplicaciones potenciales en varios campos científicos. Este compuesto contiene múltiples anillos aromáticos y grupos funcionales, convirtiéndolo en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[3-(1,3-benzodioxol-5-il)-3-(2-metoxifenil)propil]-N-(1,3-benzodioxol-5-ilmetil)furan-2-carboxamida generalmente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de compuestos intermedios, que luego se acoplan a través de varias reacciones químicas. Los pasos clave pueden incluir:
Formación de anillos benzodioxol: La síntesis comienza con la formación de anillos de 1,3-benzodioxol a través de reacciones de ciclización que involucran derivados de catecol y formaldehído.
Alquilación: Los intermediarios de benzodioxol luego se alquilan utilizando haluros de alquilo apropiados en condiciones básicas para introducir los grupos propil y bencilo.
Acoplamiento con ácido furan-2-carboxílico: El paso final implica acoplar los intermediarios de benzodioxol alquilados con ácido furan-2-carboxílico utilizando reactivos de acoplamiento como carbodiimidas para formar el enlace amida deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores de alto rendimiento, técnicas avanzadas de purificación y medidas estrictas de control de calidad para garantizar la coherencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[3-(1,3-benzodioxol-5-il)-3-(2-metoxifenil)propil]-N-(1,3-benzodioxol-5-ilmetil)furan-2-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción utilizando agentes como hidruro de litio y aluminio pueden convertir el grupo amida a una amina.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, óxido de cromo (VI)
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio
Reactivos de acoplamiento: Carbodiimidas, como N,N'-diciclohexilcarbodiimida (DCC)
Principales productos
Productos de oxidación: Ácidos carboxílicos, cetonas
Productos de reducción: Aminas
Productos de sustitución: Varios derivados de benzodioxol sustituidos
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzodioxol-5-il)-3-(2-metoxifenil)propil]-N-(1,3-benzodioxol-5-ilmetil)furan-2-carboxamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos dirigidos a vías moleculares específicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de N-[3-(1,3-benzodioxol-5-il)-3-(2-metoxifenil)propil]-N-(1,3-benzodioxol-5-ilmetil)furan-2-carboxamida implica su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos a través de:
Unión a enzimas: Inhibición o activación de enzimas específicas involucradas en vías metabólicas.
Interacción con receptores: Modulación de la actividad de los receptores en las superficies celulares, lo que lleva a cambios en la señalización celular.
Expresión genética: Influencia en la expresión de genes involucrados en varios procesos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-[3-(1,3-benzodioxol-5-il)-3-(2-hidroxifenil)propil]-N-(1,3-benzodioxol-5-ilmetil)furan-2-carboxamida
- N-[3-(1,3-benzodioxol-5-il)-3-(2-clorofenil)propil]-N-(1,3-benzodioxol-5-ilmetil)furan-2-carboxamida
Singularidad
N-[3-(1,3-benzodioxol-5-il)-3-(2-metoxifenil)propil]-N-(1,3-benzodioxol-5-ilmetil)furan-2-carboxamida destaca por su combinación única de grupos funcionales y características estructurales, que contribuyen a su diversa gama de reactividad química y aplicaciones potenciales. La presencia de grupos metoxi y benzodioxol mejora su capacidad de participar en diversas reacciones químicas e interactuar con objetivos biológicos.
Propiedades
Fórmula molecular |
C30H27NO7 |
|---|---|
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(1,3-benzodioxol-5-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C30H27NO7/c1-33-24-6-3-2-5-23(24)22(21-9-11-26-29(16-21)38-19-36-26)12-13-31(30(32)27-7-4-14-34-27)17-20-8-10-25-28(15-20)37-18-35-25/h2-11,14-16,22H,12-13,17-19H2,1H3 |
Clave InChI |
XZXPIXAGIWLAGW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(CCN(CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4)C5=CC6=C(C=C5)OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11664518.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11664520.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664531.png)
![4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B11664533.png)

![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11664546.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664550.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11664568.png)

![(3E)-5-bromo-3-[(2,6-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11664576.png)
![N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11664583.png)
![(2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11664589.png)
